molecular formula C14H23NO B14733407 2-[5-(2-Methyl-3-bicyclo[2.2.1]heptanyl)-2,3-dihydropyrrol-1-yl]ethanol CAS No. 6638-48-8

2-[5-(2-Methyl-3-bicyclo[2.2.1]heptanyl)-2,3-dihydropyrrol-1-yl]ethanol

Cat. No.: B14733407
CAS No.: 6638-48-8
M. Wt: 221.34 g/mol
InChI Key: ZKIQIBMWSCOAME-UHFFFAOYSA-N
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Description

2-[5-(2-Methyl-3-bicyclo[221]heptanyl)-2,3-dihydropyrrol-1-yl]ethanol is a complex organic compound characterized by its bicyclic structure

Preparation Methods

The synthesis of 2-[5-(2-Methyl-3-bicyclo[2.2.1]heptanyl)-2,3-dihydropyrrol-1-yl]ethanol involves several steps. One common method includes the reaction of 2-methyl-3-bicyclo[2.2.1]heptane with dihydropyrrole under specific conditions. The reaction typically requires a catalyst, such as aluminosilicate, and is conducted at elevated temperatures ranging from 150°C to 400°C . Industrial production methods may involve continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups such as halides or amines. Common reagents for these reactions include thionyl chloride or phosphorus tribromide.

Scientific Research Applications

2-[5-(2-Methyl-3-bicyclo[2.2.1]heptanyl)-2,3-dihydropyrrol-1-yl]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(2-Methyl-3-bicyclo[2.2.1]heptanyl)-2,3-dihydropyrrol-1-yl]ethanol involves its interaction with specific molecular targets. The compound can form stable complexes with enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter activity and metabolic pathways .

Comparison with Similar Compounds

Similar compounds to 2-[5-(2-Methyl-3-bicyclo[2.2.1]heptanyl)-2,3-dihydropyrrol-1-yl]ethanol include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

6638-48-8

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

2-[5-(3-methyl-2-bicyclo[2.2.1]heptanyl)-2,3-dihydropyrrol-1-yl]ethanol

InChI

InChI=1S/C14H23NO/c1-10-11-4-5-12(9-11)14(10)13-3-2-6-15(13)7-8-16/h3,10-12,14,16H,2,4-9H2,1H3

InChI Key

ZKIQIBMWSCOAME-UHFFFAOYSA-N

Canonical SMILES

CC1C2CCC(C2)C1C3=CCCN3CCO

Origin of Product

United States

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